2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one
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Overview
Description
2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one typically involves the reaction of 6,7-dimethoxy-4(3H)-quinazolinone with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted quinazolinones with various functional groups.
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Scientific Research Applications
2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-4(3H)-quinazolinone: Shares a similar core structure but lacks the methoxy groups.
6,7-dimethoxy-4(3H)-quinazolinone: Similar structure but without the chloromethyl group.
2-(chloromethyl)-5,6-dimethoxy-1H-quinazolin-4-one: A positional isomer with different methoxy group placement.
Uniqueness
2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPKVHFNPURHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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